N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide
Description
Chemical Structure and Properties N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group, an oxazolidinone ring, and a phenyl-substituted acetamide backbone. Its molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.42 g/mol (calculated). Key structural features include:
- A 2,6-dimethylphenyl moiety, which enhances steric bulk and influences binding interactions.
- A 2-phenylacetamide core, distinguishing it from analogs with methoxy or other substituents.
Physicochemical Properties (inferred from structural analogs):
- Solubility: Expected to exhibit low water solubility (<1 mg/L at 25°C) due to the hydrophobic phenyl substituent.
- Log P: Estimated ~5.0–7.0, indicating high lipophilicity.
- Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions.
Properties
CAS No. |
78157-36-5 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C19H20N2O3/c1-14-7-6-8-15(2)18(14)21(20-11-12-24-19(20)23)17(22)13-16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3 |
InChI Key |
NPOYCEGJZGTZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CC2=CC=CC=C2)N3CCOC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide typically involves the following steps:
Formation of Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Amidation Reaction: The oxazolidinone intermediate is then reacted with 2,6-dimethylphenylamine and phenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use as a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: Application as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the acetamide class of agrochemicals and pharmaceuticals. Below is a detailed comparison with structurally related compounds:
Key Differences and Implications
Metalaxyl and furalaxyl use alanine-derived backbones, enabling systemic translocation in plants, while the oxazolidinone ring in the target compound may enhance metabolic stability .
Lipophilicity and Environmental Fate :
- The target compound’s higher estimated Log P (vs. oxadixyl) suggests greater soil adsorption and persistence, similar to furalaxyl .
- Lower water solubility compared to oxadixyl may limit mobility in aquatic environments but increase bioaccumulation risks.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling phenylacetic acid derivatives with 2,6-dimethylaniline and oxazolidinone precursors, whereas oxadixyl is synthesized via methoxyacetamide intermediates .
Toxicity and Safety :
- Structural analogs like oxadixyl are classified as Xn (Harmful) with R22 risk (harmful if swallowed) . The phenyl group in the target compound may introduce additional toxicity pathways, necessitating rigorous ecotoxicological evaluation.
Biological Activity
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides, characterized by its unique oxazolidinone structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| CAS Number | 78157-36-5 |
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Oxazolidinone Ring : An appropriate amino alcohol is reacted with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
- Amidation Reaction : The oxazolidinone intermediate is then reacted with 2,6-dimethylphenylamine and phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
These methods can be optimized for industrial production to enhance yield and purity through techniques like continuous flow reactors and advanced purification methods .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazolidinone ring plays a crucial role in binding interactions that can modulate enzyme activity or receptor signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
Case Studies
Several case studies have explored the biological activity of related compounds within the oxazolidinone class:
- Antimalarial Activity : A study on benzothiazole hydrazones demonstrated significant antiplasmodial activity in vitro against chloroquine-resistant strains of Plasmodium falciparum, suggesting a potential pathway for similar compounds .
- Mechanistic Studies on Apoptosis : Research involving Bcl-2 family proteins showed that certain oxazolidinones could inhibit apoptosis by interfering with mitochondrial function . This mechanism could be relevant for understanding how this compound interacts with cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
